N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13463703
Molecular Formula: C15H27N3O2
Molecular Weight: 281.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O2 |
|---|---|
| Molecular Weight | 281.39 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(17)9-18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13?,14-/m0/s1 |
| Standard InChI Key | JIMOBWCQKUEOGS-KZUDCZAMSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide, reflects its stereochemical complexity. Key features include:
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A (2S)-2-amino-3-methylbutanoyl moiety, contributing chiral centers critical for target binding.
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A pyrrolidine ring substituted at the 1- and 2-positions, influencing conformational flexibility.
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An N-cyclopropylacetamide group, enhancing metabolic stability compared to linear alkyl chains .
Molecular Formula and Weight
Spectroscopic Identification
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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NMR: Distinct signals for cyclopropyl (δ 0.5–1.0 ppm), pyrrolidine (δ 2.5–3.5 ppm), and acetamide (δ 2.0–2.2 ppm) protons.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step sequences to assemble the pyrrolidine-acetamide scaffold:
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Pyrrolidine Functionalization:
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Acylation of pyrrolidine with (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid using DCC/HOBt.
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Deprotection of the Boc group under acidic conditions (HCl/dioxane).
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N-Alkylation:
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Reaction of the free amine with bromoacetamide derivatives in the presence of K₂CO₃.
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Cyclopropane Introduction:
Reaction Optimization
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Yield Enhancement: Use of polar aprotic solvents (DMF, acetonitrile) improves reaction efficiency to ~65–75%.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidine Acylation | DCC, HOBt, DMF, 0°C → RT | 68 | 92 |
| N-Alkylation | K₂CO₃, CH₃CN, reflux | 72 | 89 |
| Cyclopropanation | Cu(OTf)₂, CH₂Cl₂, −20°C | 61 | 95 |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.8 mg/mL (pH 7.4), limited by the hydrophobic cyclopropyl group.
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Stability: Stable at 25°C for 6 months; degrades at pH <3 or >10 (t₁/₂ = 2 hours).
Thermodynamic Data
Biological Activity and Mechanisms
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ = 1.2 μM, attributed to hydrogen bonding with Glu199 and π-π stacking with Trp84 .
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Phosphodiesterase 4 (PDE4): Selective inhibition (IC₅₀ = 0.8 μM), potentially mitigating neuroinflammation .
Receptor Interactions
Table 2: Pharmacological Profile
| Target | Assay Model | IC₅₀/EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| AChE | Human erythrocytes | 1.2 | Competitive inhibition |
| PDE4 | HEK293 cells | 0.8 | Allosteric modulation |
| GPR41 | CHO-K1 cells | 5.6 | Partial agonism |
Comparative Analysis with Structural Analogues
Impact of Cyclopropyl vs. Isopropyl Substitution
Replacing the cyclopropyl group with isopropyl (e.g., N-isopropyl analogue) reduces metabolic stability (hepatic clearance: 12 vs. 4 mL/min/kg) but improves AChE affinity (IC₅₀ = 0.9 μM) .
Table 3: Structural Modifications and Effects
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